n-Isobutyl-2,4-decadienamide
Overview
Description
Pellitorin is a natural product found in Piper mullesua, Piper retrofractum, and other organisms with data available.
Scientific Research Applications
Synthesis and Chemical Properties
N-Isobutyl-2,4-decadienamide, also known as pellitorine, has been a subject of study in the field of organic synthesis. Mandai et al. (1980) described a stereoselective synthesis method for pellitorine, highlighting its significance in synthetic chemistry. This method involved a key reaction in which the elimination of acetic acid provided 2,4-decadienenitrile in high yield, a crucial step for synthesizing this compound (Mandai, Tadakatsu, Gotoh, Jiso, Otera, Junzo, & Kawada, M., 1980).
Biological Activities and Applications
Protein Tyrosine Phosphatase Inhibition
A study by Abdjul et al. (2018) identified N-isobutyl-2E-decenamide as a protein tyrosine phosphatase (PTP) 1B inhibitory substance. This compound exhibited significant inhibition of PTP1B activity, which is relevant in diabetes and obesity research (Abdjul, D. B., Yamazaki, H., Maarisit, Wilmar, Kirikoshi, Ryota, Takahashi, O., Losung, Fitje, Kapojos, M. M., & Namikoshi, M., 2018).
Plant Growth and Development
Ramírez-Chávez et al. (2004) explored the effects of alkamides, including N-isobutyl-2E-decenamide, on plant growth and root development in Arabidopsis. Their findings indicated that these compounds could represent a new group of plant growth-promoting substances with a significant impact on root development, suggesting potential applications in agriculture and plant biology (Ramírez-Chávez, E., López‐Bucio, J., Herrera-Estrella, L., & Molina-Torres, J., 2004).
Antiplasmodial Activity
Sittie et al. (1998) isolated this compound from Phyllanthus fraternus, a plant used in traditional medicine for malaria treatment. They reported moderate antiplasmodial activity of this compound, indicating its potential in malaria research (Sittie, A., Lemmich, E., Olsen, C., Hviid, L., & Brøgger Christensen, S., 1998).
Insecticidal Properties
Research by Gbewonyo and Candy (1992) demonstrated the insecticidal properties of this compound isolated from Piper guineense. This study suggests its potential application in developing natural insecticides (Gbewonyo, W. & Candy, D. J., 1992).
Properties
IUPAC Name |
N-(2-methylpropyl)deca-2,4-dienamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h8-11,13H,4-7,12H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGQQZHFHJDIRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)NCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864855 | |
Record name | N-(2-Methylpropyl)deca-2,4-dienamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109-26-2 | |
Record name | N-Isobutyl-2,4-decadienamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Methylpropyl)deca-2,4-dienamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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